molecular formula C13H22ClN B1432919 1-(o-Tolyl)hexan-1-amine hydrochloride CAS No. 1864054-34-1

1-(o-Tolyl)hexan-1-amine hydrochloride

カタログ番号: B1432919
CAS番号: 1864054-34-1
分子量: 227.77 g/mol
InChIキー: PPECLKGXBRHZIK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Product Overview 1-(o-Tolyl)hexan-1-amine hydrochloride is an organic compound with the CAS Registry Number 1864054-34-1 . It has a molecular formula of C 13 H 22 ClN and a molecular weight of 227.77 g/mol . The compound is characterized by a hexylamine chain linked to an ortho-tolyl (2-methylphenyl) group, forming a secondary amine that is supplied as its hydrochloride salt to enhance stability . Research Applications and Value This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis. While direct studies on this specific molecule are limited, its structure shares key features with compounds of significant research interest. The ortho-substituted toluene moiety is a common structural element in ligands designed for biological targets . Furthermore, the n-hexylamine chain is a feature in molecules used in various applications, including organic syntheses, corrosion inhibition, and as a component in surfactants and dyes . Researchers may utilize this amine in the design and synthesis of novel compounds for screening against biological targets, such as in the development of microtubule destabilizers, where aromatic amines with specific substituents have shown notable activity . The primary amine functionality makes it a versatile precursor for the formation of amides, imines, and other nitrogen-containing heterocycles. Handling and Storage This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for comprehensive handling protocols. Proper storage conditions are essential for maintaining compound integrity .

特性

CAS番号

1864054-34-1

分子式

C13H22ClN

分子量

227.77 g/mol

IUPAC名

1-(2-methylphenyl)hexan-1-amine;hydrochloride

InChI

InChI=1S/C13H21N.ClH/c1-3-4-5-10-13(14)12-9-7-6-8-11(12)2;/h6-9,13H,3-5,10,14H2,1-2H3;1H

InChIキー

PPECLKGXBRHZIK-UHFFFAOYSA-N

SMILES

CCCCCC(C1=CC=CC=C1C)N.Cl

正規SMILES

CCCCCC(C1=CC=CC=C1C)N.Cl

製品の起源

United States

類似化合物との比較

1-(2-Fluorophenyl)hexan-1-amine Hydrochloride

  • Molecular Formula : C₁₂H₁₉ClFN
  • Molecular Weight : 231.74 g/mol
  • Purity : ≥95% (lab-grade) .

1-(o-Tolyl)propan-1-amine Hydrochloride

  • Molecular Formula : C₁₀H₁₆ClN
  • Molecular Weight : 185.69 g/mol
  • Key Differences :
    • Shorter propane chain reduces lipophilicity (clogP estimated ~1.5 vs. ~3.5 for the hexyl analog), impacting membrane permeability.
    • Lower molecular weight may enhance aqueous solubility but reduce tissue retention.
  • Purity : ≥95% .

1-Hexanamine Hydrochloride

  • Molecular Formula : C₆H₁₄ClN
  • Molecular Weight : 135.64 g/mol
  • Key Differences :
    • Lacks an aromatic ring, resulting in significantly lower hydrophobicity and altered pharmacokinetics.
    • Simpler structure may lead to faster renal clearance compared to aryl-substituted analogs.
  • Synonyms: Hexylammonium chloride, n-Hexylamine hydrochloride .

2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine Hydrochloride

  • Molecular Formula: C₇H₁₄ClNO
  • Molecular Weight : 163.64 g/mol
  • The oxygen atom in the oxabicyclo system enhances polarity, reducing lipid solubility compared to the purely aliphatic hexanamine chain.
  • Applications : Used as a versatile scaffold in medicinal chemistry .

Bicyclo[2.1.1]hexan-1-amine Hydrochloride

  • Molecular Formula : C₆H₁₂ClN (estimated)
  • Key Differences: The strained bicyclic structure may increase metabolic stability but reduce synthetic accessibility.

Research Implications

  • Lipophilicity and Bioavailability : The hexyl chain in 1-(o-Tolyl)hexan-1-amine hydrochloride likely enhances membrane permeability compared to shorter-chain analogs like the propan-1-amine derivative. However, this may also increase off-target interactions .
  • Electronic Effects : Fluorine substitution (as in 1-(2-Fluorophenyl)hexan-1-amine HCl) could improve metabolic stability but reduce blood-brain barrier penetration relative to the methyl group in the o-tolyl compound .
  • Structural Rigidity : Bicyclic analogs offer insights into how constrained geometries might improve receptor selectivity, though synthetic complexity remains a challenge .

準備方法

Starting Materials and General Synthetic Strategy

The synthesis of 1-(o-Tolyl)hexan-1-amine hydrochloride generally begins with an appropriate aromatic or aliphatic precursor that can be functionalized to introduce the hexan-1-amine side chain and the ortho-methyl substituent on the phenyl ring.

  • Key Starting Materials:
    • Ortho-tolyl (2-methylphenyl) derivatives, such as o-tolylmagnesium halides (e.g., o-tolylmagnesium bromide or chloride)
    • Hexanal or hexan-1-one as the aliphatic carbonyl precursor
    • Ammonia or amine sources for amination steps

The synthetic route often involves forming a carbon-carbon bond between the aromatic ring and the hexyl chain, followed by conversion to the amine and formation of the hydrochloride salt.

Grignard Reaction-Based Synthesis

A predominant and well-documented method for synthesizing this compound involves the use of Grignard reagents derived from o-tolyl halides.

  • Stepwise Process:

    • Preparation of o-Tolylmagnesium Halide:
      React o-tolyl bromide or chloride with magnesium metal in anhydrous ether or tetrahydrofuran (THF) to form o-tolylmagnesium bromide/chloride.

    • Nucleophilic Addition to Hexanal or Hexan-1-one:
      The o-tolylmagnesium halide reacts with hexanal (an aldehyde) or hexan-1-one (a ketone) to form a secondary or tertiary alcohol intermediate via nucleophilic addition.

    • Conversion to Amine:
      The alcohol intermediate is converted to the corresponding amine through reductive amination or substitution reactions, often involving ammonia or amine sources and reducing agents.

    • Formation of Hydrochloride Salt:
      The free amine is treated with hydrochloric acid to yield the hydrochloride salt, enhancing compound stability and crystallinity.

  • Industrial Scale Considerations:
    Large-scale Grignard reactions are performed in controlled reactors with inert atmospheres to prevent moisture interference. Automated purification systems (e.g., recrystallization, chromatography) are used to achieve high purity and yield.

  • Example Reaction Conditions:

    • Solvent: Anhydrous THF or diethyl ether
    • Temperature: Typically 0°C to room temperature for Grignard formation and addition
    • Work-up: Acidic quench with HCl to isolate the hydrochloride salt

Enantioselective and Diastereoselective Variants

For applications requiring chiral purity, enantiomerically enriched 1-(o-Tolyl)hexan-1-amine derivatives can be prepared by:

  • Using chiral catalysts or auxiliaries during the Grignard addition step.
  • Employing enzymatic resolution or lipase-catalyzed selective acylation to separate enantiomers post-synthesis.
  • Protecting groups such as N-(tert-butoxycarbonyl) can be introduced and later removed to assist in stereochemical control.

A patent (WO2021076681A1) describes a process involving:

  • Coupling o-tolylmagnesium halide with specific amino acid derivatives under copper catalysis.
  • Isolation of intermediates followed by acylation and acid treatment to yield enantiomerically enriched products.
  • Use of lipase enzymes for selective resolution of racemic mixtures.

This approach allows for high stereochemical control and is suitable for pharmaceutical intermediate synthesis.

Purification Techniques

Post-synthesis, the crude this compound requires purification to remove impurities and side products.

  • Common Methods:
    • Recrystallization from solvents such as petroleum ether or ethanol.
    • Column chromatography using silica gel with appropriate eluents.
    • Washing with aqueous acid or base to remove residual inorganic salts.

Purification ensures the compound meets required purity standards for research or industrial use.

Summary Table of Preparation Methods

Step No. Process Stage Description Typical Conditions/Notes
1 Grignard Reagent Formation o-Tolyl halide + Mg → o-tolylmagnesium halide Anhydrous ether/THF, inert atmosphere, 0°C to RT
2 Carbonyl Addition Reaction with hexanal or hexan-1-one to form alcohol intermediate Controlled temperature, dry conditions
3 Amination Reductive amination or substitution to form amine Use of NH3 or amine source, reducing agents if needed
4 Hydrochloride Salt Formation Treatment with HCl to form stable hydrochloride salt Acidic aqueous work-up, isolation by filtration/crystallization
5 Purification Recrystallization or chromatography Solvent-dependent; ensures high purity
6 Optional Enantioselective Steps Use of chiral catalysts, enzymatic resolution, protecting groups For chiral purity and pharmaceutical applications

Research Findings and Notes

  • The presence of the ortho-methyl group on the phenyl ring influences steric and electronic properties, affecting reaction rates and selectivity during Grignard addition.
  • The hydrochloride salt form significantly improves compound stability, solubility in polar solvents, and ease of handling.
  • Industrial syntheses emphasize scalability, safety in handling reactive Grignard reagents, and stringent quality controls to ensure batch-to-batch consistency.
  • Enantioselective synthesis routes are actively researched for producing chiral intermediates for drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(o-Tolyl)hexan-1-amine hydrochloride, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination of o-tolylhexanone using ammonium acetate and sodium cyanoborohydride under acidic conditions. Optimization involves varying temperature (e.g., 40–80°C), solvent polarity (e.g., methanol vs. ethanol), and catalyst loading (e.g., 1–5 mol%) to maximize yield. Post-reaction, hydrochloride salt formation is achieved by adding HCl gas or concentrated HCl to the free amine . Purity can be monitored via TLC or HPLC with UV detection at 254 nm .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Key characterization steps include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm amine proton integration (δ 1.5–2.5 ppm) and aromatic signals from the o-tolyl group (δ 6.5–7.5 ppm).
  • Mass Spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak at m/z 207.2 (free amine) and 243.6 (hydrochloride).
  • Thermal Analysis : TGA/DSC to assess decomposition temperature (>200°C) and hygroscopicity under ambient conditions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to avoid inhalation of fine powders, as hydrochloride salts of amines often exhibit acute toxicity (LD50 ~200 mg/kg in rodents). Wear nitrile gloves and PPE to prevent skin contact. Store in airtight containers at 2–8°C to prevent deliquescence or oxidation. Emergency procedures for spills include neutralization with sodium bicarbonate and disposal as hazardous waste .

Q. What challenges arise in achieving high purity (>98%) for this compound, and how can they be addressed?

  • Methodological Answer : Common impurities include unreacted o-tolylhexanone or secondary amines formed via over-alkylation. Purification strategies:

  • Recrystallization : Use ethanol/water mixtures (3:1 v/v) to isolate the hydrochloride salt.
  • Column Chromatography : Silica gel with a gradient of dichloromethane:methanol (95:5 to 90:10) to separate amine derivatives.
  • Ion Exchange : Weak cation exchange resins to remove residual metal catalysts .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distributions at the amine group and aromatic ring, identifying sites for functionalization (e.g., halogenation at the para position). Molecular docking (AutoDock Vina) against target receptors (e.g., GPCRs) evaluates binding affinities. Experimental validation via SAR studies can prioritize derivatives for synthesis .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound across different solvents?

  • Methodological Answer : Discrepancies often arise from inconsistent pH control or solvent polarity. Systematic evaluation using:

  • Hansen Solubility Parameters : Compare experimental solubility in DMSO, water, and ethanol with HSPiP software predictions.
  • pH-Solubility Profile : Measure solubility from pH 2–8 (adjusted with HCl/NaOH) to identify optimal conditions for biological assays .

Q. How can continuous flow reactors improve the scalability of this compound synthesis?

  • Methodological Answer : Continuous flow systems (e.g., microreactors) enhance heat/mass transfer, reducing reaction time from hours to minutes. Key parameters:

  • Residence Time : Optimize via flow rate adjustments (0.1–5 mL/min).
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track amine formation in real time.
  • Automated Quenching : Integrate HCl addition post-reactor to streamline salt formation .

Q. What mechanistic insights explain unexpected byproducts during the synthesis of this compound?

  • Methodological Answer : Byproducts like N-alkylated amines or ketone dimers may form due to:

  • Over-Reduction : Excess NaBH4_4 causing secondary amine formation. Mitigate by stoichiometric control.
  • Acid-Catalyzed Rearrangements : Trace HCl in solvents may promote Fries-like rearrangements in the o-tolyl group. Use anhydrous conditions and molecular sieves .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。